Ethyl azocan-1-ylacetate
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Overview
Description
Ethyl azocan-1-ylacetate is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.3 g/mol . It is characterized by the presence of an azo group (-N=N-) and an ester group, which contribute to its unique properties. This compound is used in various research fields due to its stability and moderate reactivity.
Preparation Methods
The synthesis of ethyl azocan-1-ylacetate typically involves a multistep process. One common method includes the reaction of azocane with ethyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of this compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl azocan-1-ylacetate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form corresponding nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl azocan-1-ylacetate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent and building block in organic synthesis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of ethyl azocan-1-ylacetate involves its interaction with molecular targets through its azo and ester groups. The azo group can participate in redox reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl azocan-1-ylacetate can be compared with other azo compounds such as ethyl azocan-2-ylacetate and ethyl azocan-3-ylacetate . While these compounds share similar structural features, this compound is unique due to its specific positioning of the ester group, which influences its reactivity and applications .
Properties
IUPAC Name |
ethyl 2-(azocan-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-2-14-11(13)10-12-8-6-4-3-5-7-9-12/h2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTSPTLYTRBYBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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